4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dry solvents and anhydrous reagents to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth .
Comparison with Similar Compounds
4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can be compared with other oxadiazole derivatives, such as:
1,2,4-oxadiazole: Known for its antibacterial and antiviral activities.
1,3,4-oxadiazole: Exhibits anticancer and anti-inflammatory properties.
1,2,5-oxadiazole: Similar to this compound, it has shown potential in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H8FN3O2 |
---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
4-fluoro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C10H8FN3O2/c1-6-9(14-16-13-6)12-10(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) |
InChI Key |
VBDAXEKZWQQCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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